molecular formula C12H18FNO4 B14009200 (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B14009200
M. Wt: 259.27 g/mol
InChI Key: ZZOLHPFGDKIOCE-RYPBNFRJSA-N
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Description

This compound is a norbornane (bicyclo[2.2.1]heptane) derivative featuring a fluorine atom at position 5, a tert-butoxycarbonyl (Boc) group at the 2-aza position, and a carboxylic acid substituent at position 3. Its stereochemistry (1R,3R,4R,5S) confers distinct conformational rigidity and electronic properties, making it relevant in medicinal chemistry for applications such as enzyme inhibition or prodrug design .

Properties

Molecular Formula

C12H18FNO4

Molecular Weight

259.27 g/mol

IUPAC Name

(1R,3R,4R,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m1/s1

InChI Key

ZZOLHPFGDKIOCE-RYPBNFRJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@@H]1C(=O)O)[C@H](C2)F

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of (1R,3R,4R,5S)-2-tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid generally follows multi-step synthetic sequences involving:

  • Construction of the bicyclic azabicyclo[2.2.1]heptane skeleton
  • Introduction of the fluorine substituent at the 5-position
  • Protection of the nitrogen atom with a tert-butoxycarbonyl group (Boc protection)
  • Installation or preservation of the carboxylic acid group at the 3-position

These steps require careful stereochemical control to achieve the desired (1R,3R,4R,5S) configuration.

Typical Synthetic Strategy:
  • Starting Materials:
    Chiral bicyclic amine precursors or azabicyclo[2.2.1]heptane derivatives with defined stereochemistry are used as the backbone.

  • Fluorination:
    Selective fluorination at the 5-position can be achieved using electrophilic fluorinating agents under controlled conditions to preserve stereochemistry.

  • Boc Protection:
    The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc₂O) in ethanol or other suitable solvents at room temperature for 24 hours, yielding the Boc-protected intermediate with yields ranging from 61% to 86% depending on stereochemical purity.

  • Purification:
    Acid-base extraction followed by chromatographic purification or crystallization is employed to isolate the pure compound.

  • Final Adjustments:
    Any remaining protecting groups or intermediates are converted to the final carboxylic acid form, ensuring stereochemical integrity.

Reaction Conditions and Reagents

Step Reagents/Conditions Solvent Time (h) Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate (Boc₂O), base Ethanol (EtOH) 24 61–86 Room temperature, stereospecific
Fluorination Electrophilic fluorinating agent (e.g., NFSI) Aprotic solvent Variable Moderate Controlled temperature required
Cyclization Acid or base catalysis (e.g., HCl, NaH) Various Hours 40–85 Critical for ring closure
Purification Acid-base extraction, chromatography DCM, water - - Ensures >95% purity

Industrial Scale Considerations

  • Optimized Cyclization: Use of stoichiometric sulfuric acid or other strong acids for ring closure to improve yield (up to 75–85%) and scalability.
  • Purification: Crystallization using ethanol/water mixtures is preferred for cost-effective large-scale purification.
  • Enantiomeric Purity: Chiral resolution by preparative HPLC or enzymatic methods ensures enantiomeric excess >98%.
Parameter Laboratory Scale Industrial Scale
Cyclization Agent Catalytic HCl Stoichiometric H₂SO₄
Purification Method Preparative HPLC Crystallization (EtOH/H₂O)
Yield 40–60% 75–85%
Enantiomeric Excess >99% (after resolution) >98%

Analytical Characterization

  • Stereochemical Confirmation: X-ray crystallography is routinely employed to confirm the absolute configuration and to resolve any stereochemical ambiguity during synthesis.
  • Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for assessing purity and structural integrity.
  • Mass Spectrometry: Confirms molecular weight and presence of fluorine substituent.

Summary of Key Research Findings

  • The Boc protection step is critical and typically performed in ethanol at room temperature for 24 hours with yields up to 86%.
  • Fluorination requires careful control to avoid racemization or side reactions; selective electrophilic fluorinating agents are preferred.
  • Industrial synthesis optimizes acid-catalyzed cyclization and crystallization to improve yield and purity.
  • The compound’s stereochemistry is essential for its chemical and biological properties, necessitating rigorous stereochemical control and verification.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of various substituted derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, aiding in the development of new synthetic methodologies.

    Biological Studies: It is employed in studying the interactions of fluorinated compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.

    Industrial Applications: The compound’s unique structure makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The bicyclic structure provides rigidity, allowing precise interactions with target sites, which can lead to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name (Stereochemistry) Bicyclic Framework Substituents Molecular Formula Molecular Weight Key Properties/Notes References
(1R,3R,4R,5S)-2-Boc-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane 5-F, 3-COOH, 2-Boc C₁₂H₁₇FNO₄ 270.27 Fluorine enhances electronegativity and metabolic stability. -
(1S,3S,4S,5R)-2-Boc-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (Stereoisomer) [2.2.1]heptane 5-F, 3-COOH, 2-Boc C₁₂H₁₇FNO₄ 270.27 Stereochemical inversion at positions 1, 3, 4, and 5 may alter biological activity or solubility . [1]
(1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane 5-OH, 3-COOH, 2-Boc C₁₂H₁₉NO₅ 257.28 Hydroxyl group increases polarity and hydrogen-bonding potential compared to fluorine . [3]
(1S,3S,4R)-2-Boc-5-methylene-2-azabicyclo[2.2.2]octane-3-carboxylic acid [2.2.2]octane 5-CH₂, 3-COOH, 2-Boc C₁₄H₂₁NO₄ 267.32 Larger bicyclic framework introduces conformational flexibility; limited stability data available . [5, 9]
(1S,3S,5R)-2-Boc-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid [3.1.0]hexane 6,6-diF, 3-COOH, 2-Boc C₁₁H₁₅F₂NO₄ 263.24 Smaller bicyclic system with difluoro substitution; potential for enhanced lipophilicity . [10]
(1S,4S,6R)-5-Boc-7-trifluoromethyl-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid [4.1.0]heptane 7-CF₃, 4-COOH, 2-oxa, 5-Boc C₁₂H₁₆F₃NO₅ 311.25 Trifluoromethyl group and oxygen atom in the ring modulate electronic and steric effects . [14]

Key Comparative Insights

Bicyclic Framework: The [2.2.1]heptane (norbornane) system in the target compound provides rigidity, favoring interactions with planar biological targets. Smaller frameworks like [3.1.0]hexane () may reduce steric hindrance but limit conformational diversity .

Substituent Effects: Fluorine vs. Hydroxyl: The 5-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to the hydroxyl group in ’s analog, which increases hydrophilicity .

Stereochemical Considerations :

  • The (1R,3R,4R,5S) configuration of the target compound is critical for its activity. Stereoisomers (e.g., ) may exhibit reduced efficacy due to mismatched spatial orientation in target binding .

Safety and Handling: Limited toxicity data are available for most compounds.

Biological Activity

The compound (1R,3R,4R,5S)-2-tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS No. 2969618-26-4) is a bicyclic structure that has garnered attention in medicinal chemistry due to its unique biological properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C12H18FNO4C_{12}H_{18}FNO_4, with a molecular weight of approximately 239.28 g/mol. It features a tert-butoxycarbonyl (Boc) group and a fluorine atom, which are significant for its biological activity.

PropertyValue
Molecular FormulaC12H18FNO4C_{12}H_{18}FNO_4
Molecular Weight239.28 g/mol
CAS Number2969618-26-4

Research indicates that this compound may interact with various biological targets, particularly in the realm of receptor modulation. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity.

  • Nicotinic Acetylcholine Receptors (nAChRs) : Preliminary studies suggest that the compound may act as a partial agonist at nAChRs, particularly the α4β2 subtype, which is implicated in cognitive functions and neuroprotection .
  • Anti-inflammatory Properties : In vitro studies have demonstrated that derivatives of this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of similar bicyclic compounds showed significant improvements in neuronal survival in models of neurodegeneration. The compound's ability to modulate nAChRs was hypothesized to be a contributing factor to these effects .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related compounds against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

In Vitro Studies

In vitro assays have been crucial for understanding the biological activity of this compound:

  • Cell Viability Assays : These assays demonstrated that the compound promotes cell viability in neuronal cultures subjected to oxidative stress.
  • Cytokine Release Assays : The compound significantly reduced the release of TNF-alpha and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

While limited, existing in vivo studies have shown promising results regarding the safety and efficacy profile of this compound:

  • Animal Models : In animal models of Alzheimer's disease, administration of the compound led to improvements in cognitive function and reductions in amyloid plaque deposition .

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